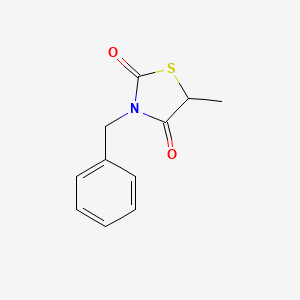
3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. Thiazolidine derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the condensation of benzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted thiazolidine derivatives .
Scientific Research Applications
3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in biological studies.
Medicine: Thiazolidine derivatives are explored for their potential as therapeutic agents in treating diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, thiazolidine derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-3-methyl-1,3-thiazolidine-2,4-dione
- 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- 5-(4-Hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
Uniqueness
3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzyl and methyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
63205-37-8 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-benzyl-5-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2S/c1-8-10(13)12(11(14)15-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
HNYRZTPLIYUSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















